Cas no 1260951-67-4 (2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide)

2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide structure
1260951-67-4 structure
商品名:2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide
CAS番号:1260951-67-4
MF:C23H22N4O2
メガワット:386.446384906769
CID:5321477

2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide 化学的及び物理的性質

名前と識別子

    • N-(3-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
    • 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide
    • STL074808
    • N-(3-methylbenzyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide
    • N-[(3-methylphenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
    • インチ: 1S/C23H22N4O2/c1-16-8-10-19(11-9-16)22-25-23(29-26-22)20-7-4-12-27(20)15-21(28)24-14-18-6-3-5-17(2)13-18/h3-13H,14-15H2,1-2H3,(H,24,28)
    • InChIKey: YEIZDLPEJGRPJB-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2=CC=CN2CC(NCC2C=CC=C(C)C=2)=O)=NC(C2C=CC(C)=CC=2)=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 537
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 73

2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6609-1599-30mg
2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide
1260951-67-4
30mg
$119.0 2023-09-07
Life Chemicals
F6609-1599-20μmol
2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide
1260951-67-4
20μmol
$79.0 2023-09-07
Life Chemicals
F6609-1599-1mg
2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide
1260951-67-4
1mg
$54.0 2023-09-07
Life Chemicals
F6609-1599-2μmol
2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide
1260951-67-4
2μmol
$57.0 2023-09-07
Life Chemicals
F6609-1599-5μmol
2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide
1260951-67-4
5μmol
$63.0 2023-09-07
Life Chemicals
F6609-1599-10mg
2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide
1260951-67-4
10mg
$79.0 2023-09-07
Life Chemicals
F6609-1599-40mg
2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide
1260951-67-4
40mg
$140.0 2023-09-07
Life Chemicals
F6609-1599-20mg
2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide
1260951-67-4
20mg
$99.0 2023-09-07
Life Chemicals
F6609-1599-50mg
2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide
1260951-67-4
50mg
$160.0 2023-09-07
Life Chemicals
F6609-1599-2mg
2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide
1260951-67-4
2mg
$59.0 2023-09-07

2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide 関連文献

2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamideに関する追加情報

Comprehensive Analysis of 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide (CAS No. 1260951-67-4)

The compound 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide (CAS No. 1260951-67-4) is a highly specialized organic molecule with a unique structural framework. Its chemical architecture combines a 1,2,4-oxadiazole ring, a pyrrole moiety, and an acetamide group, making it a subject of interest in medicinal chemistry and material science. Researchers are increasingly focusing on this compound due to its potential applications in drug discovery and functional materials.

In recent years, the demand for novel heterocyclic compounds like 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide has surged, particularly in the context of targeted drug design and bioactive molecule development. The presence of the 1,2,4-oxadiazole ring is noteworthy, as this scaffold is known for its metabolic stability and ability to mimic peptide bonds, making it valuable in optimizing pharmacokinetic properties. Meanwhile, the pyrrole unit contributes to electronic delocalization, enhancing interactions with biological targets.

From a synthetic perspective, CAS No. 1260951-67-4 exemplifies modern advancements in multi-step organic synthesis. Its preparation typically involves cyclization reactions to form the 1,2,4-oxadiazole core, followed by functionalization of the pyrrole nitrogen and subsequent amide coupling. Such methodologies align with the growing emphasis on atom economy and green chemistry, which are critical topics in contemporary research. Laboratories worldwide are exploring scalable routes to produce this compound efficiently while minimizing environmental impact.

The pharmacological potential of 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide is another area of intense investigation. Preliminary studies suggest that derivatives of this class may exhibit enzyme inhibitory activity, particularly against kinases or proteases involved in disease pathways. This aligns with the broader trend of precision medicine, where researchers seek compounds with high selectivity and minimal off-target effects. The compound’s structural features, such as the methylphenyl substituents, could be tailored to improve binding affinity and solubility.

Beyond biomedical applications, CAS No. 1260951-67-4 has garnered attention in materials science. The conjugated system formed by the oxadiazole-pyrrole backbone may offer interesting electronic properties, such as fluorescence or charge transport capabilities. These characteristics are relevant to the development of organic semiconductors and sensors, addressing the global demand for advanced functional materials in electronics and environmental monitoring.

For researchers and industry professionals, understanding the structure-activity relationship (SAR) of 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide is crucial. Computational tools like molecular docking and QSAR modeling are frequently employed to predict its interactions with biological targets or material surfaces. Such approaches are part of the larger shift toward AI-driven drug discovery and computational chemistry, which dominate current scientific discourse.

In summary, 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide represents a compelling case study in interdisciplinary research. Its versatility spans pharmaceuticals, materials engineering, and synthetic methodology, reflecting the convergence of chemistry and technology. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in innovation-driven fields.

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